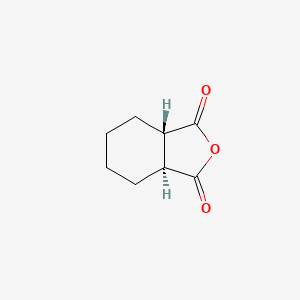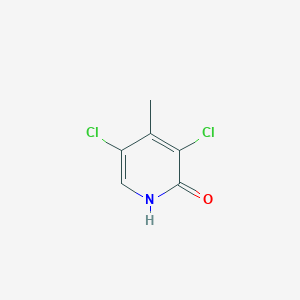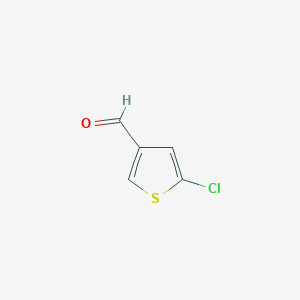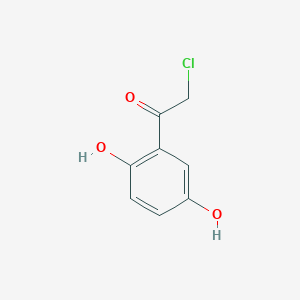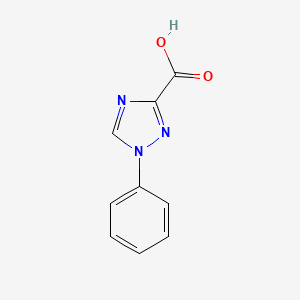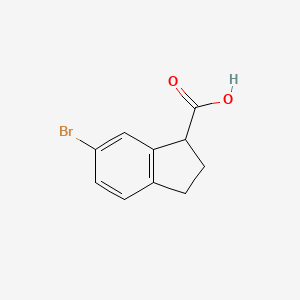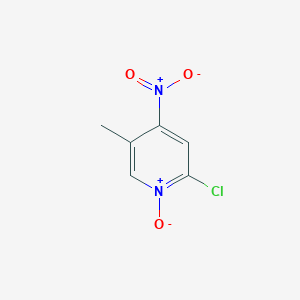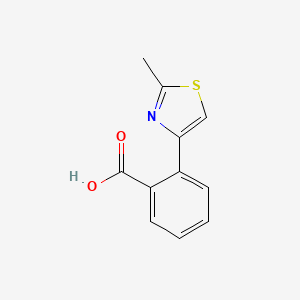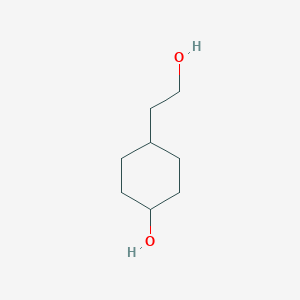
4-(2-羟乙基)环己醇
描述
“4-(2-Hydroxyethyl)cyclohexanol” is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 . It is a liquid at 20 degrees Celsius . It is also known by other names such as “2-(4-Hydroxycyclohexyl)ethanol” and "4-Hydroxycyclohexaneethanol" .
Synthesis Analysis
The synthesis of “4-(2-Hydroxyethyl)cyclohexanol” involves a two-stage process . In the first stage, it reacts with acetic acid at 18 - 21 degrees Celsius for approximately 0.583333 hours. In the second stage, it reacts with sodium hypochlorite in water for 0.75 hours .Molecular Structure Analysis
The molecular structure of “4-(2-Hydroxyethyl)cyclohexanol” consists of a cyclohexanol ring with a hydroxyethyl group attached . The compound exists as a cis- and trans- mixture .Physical And Chemical Properties Analysis
“4-(2-Hydroxyethyl)cyclohexanol” is a colorless to almost colorless clear liquid . It has a boiling point of 175 degrees Celsius at 20 mmHg . The specific gravity at 20/20 degrees Celsius is 1.05, and the refractive index is 1.49 .科学研究应用
消除反应中的催化活性
研究表明,沸石H-ZSM5中的氢氧根离子催化了环己醇衍生物,包括4-(2-羟乙基)环己醇的脱水反应。这些反应展示了显著的催化活性和受立体效应影响的途径变化,对于理解工业过程中的反应机制至关重要(Hintermeier et al., 2017)。
苯酚衍生物的加氢作用
研究已经确定了环己醇衍生物在苯酚选择性加氢中的重要作用,以产生重要的中间体,如环己酮和环己醇。这些过程对于聚合物和其他化学产品的制造至关重要(Wang et al., 2011),(Jie et al., 2017)。
应用于木质素衍生苯酚脱氧反应
最近的进展报道了木质素衍生苯酚的脱氧反应,以产生烷基环己醇,包括4-(2-羟乙基)环己醇。这些化合物在聚合物、香料和药品生产中作为化学中间体具有重要价值(Xu et al., 2016),(Liu et al., 2017)。
商业化合物的合成
一项研究详细介绍了2-(4-叔丁基-phenoxy)环己醇的合成,展示了4-(2-羟乙基)环己醇衍生物在生产杀虫剂等商业化合物中的潜力(Cheng-xiang, 2010)。
对共聚物多孔结构的影响
关于2-羟乙基甲基丙烯酸酯与乙烯二甲基丙烯酸酯的悬浮共聚反应的研究突出了环己醇作为对聚(2-羟乙基甲基丙烯酸酯)微珠孔隙度影响的惰性稀释剂的作用。这对于材料科学中控制聚合物性质至关重要(Horák等,1996)。
在氯化反应中的参与
一项关于使用高氧化态金属氯化物进行醇类氯化反应的研究,包括环己醇,为合成氯化化合物提供了见解,对于各种化学应用至关重要(Coe & Jones, 1992)。
液晶中间体的合成
已经进行了关于液晶中间体如4-(2,3-二氟-4-n-烷氧基)苯基环己醇的合成研究,展示了环己醇衍生物在先进材料科学中的实用性(Xing, 2010)。
未来方向
“4-(2-Hydroxyethyl)cyclohexanol” is a versatile compound widely used in the biomedical industry. It serves as a valuable intermediate in the synthesis of various drugs, such as analgesics, anti-inflammatories, and antivirals . It is anticipated that this compound will continue to be of interest in the development of new drugs and other chemical products .
属性
IUPAC Name |
4-(2-hydroxyethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-6-5-7-1-3-8(10)4-2-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIBVWWQOOVXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548389 | |
| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)cyclohexanol | |
CAS RN |
74058-21-2 | |
| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

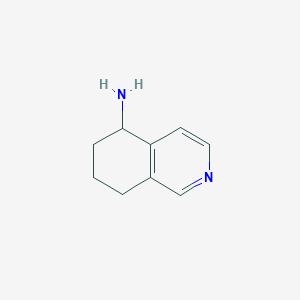
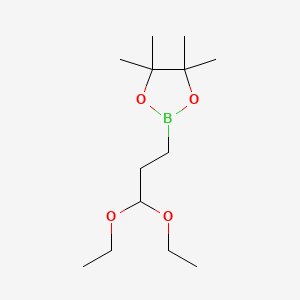

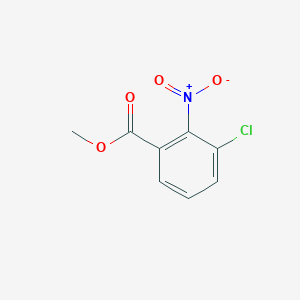
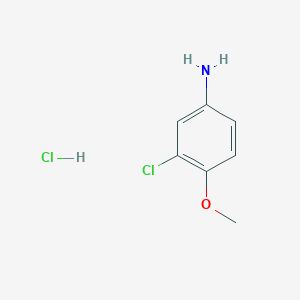
![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)
